

In-Depth Technical Guide: TC9-305, a Potent Apoptosis Inhibitor

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Compound of Interest

Compound Name: TC9-305

Cat. No.: B1193691

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TC9-305 is a novel and highly potent small molecule inhibitor of apoptosis.[1][2] Identified through phenotypic screening, this 2-sulfonyl-pyrimidinyl derivative demonstrates picomolar efficacy in cellular assays, with a reported EC50 of 0.4 nM.[1][2] The primary mechanism of action for **TC9-305** is the stabilization of the mitochondrial respiratory complex II, a key component in the intrinsic apoptosis pathway.[3] This unique mode of action confers significant cytoprotective and neuroprotective properties, as evidenced by its efficacy in an animal model of ischemia.[3] This document provides a comprehensive overview of the chemical structure, properties, and available biological data for **TC9-305**, intended to serve as a technical resource for researchers in the fields of apoptosis, mitochondrial biology, and neuroprotective drug discovery.

Chemical Structure and Properties

TC9-305 is a complex heterocyclic molecule with the systematic IUPAC name N-(adamantan-1-yl)-4-((4-(1-(3,4-dimethoxybenzyl)-6-oxo-1,6-dihydropyridin-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide.[1]

Table 1: Physicochemical Properties of **TC9-305**

Property	Value	Reference
CAS Number	2092914-16-2	[1]
Molecular Formula	C33H37F3N4O6S	[1]
Molecular Weight	674.74 g/mol	[1]
Exact Mass	674.2386	[1]
Elemental Analysis	C, 58.74%; H, 5.53%; F, 8.45%; N, 8.30%; O, 14.23%; S, 4.75%	[1]
Appearance	Not specified in available literature.	
Solubility	Not specified in available literature.	
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[1]

Biological Activity and Mechanism of Action

TC9-305 is distinguished by its potent anti-apoptotic activity. The compound was developed from a micromolar-activity hit in a phenotypic screen to a picomolar-level inhibitor through structure-activity optimization.[3]

Table 2: Biological Activity of **TC9-305**

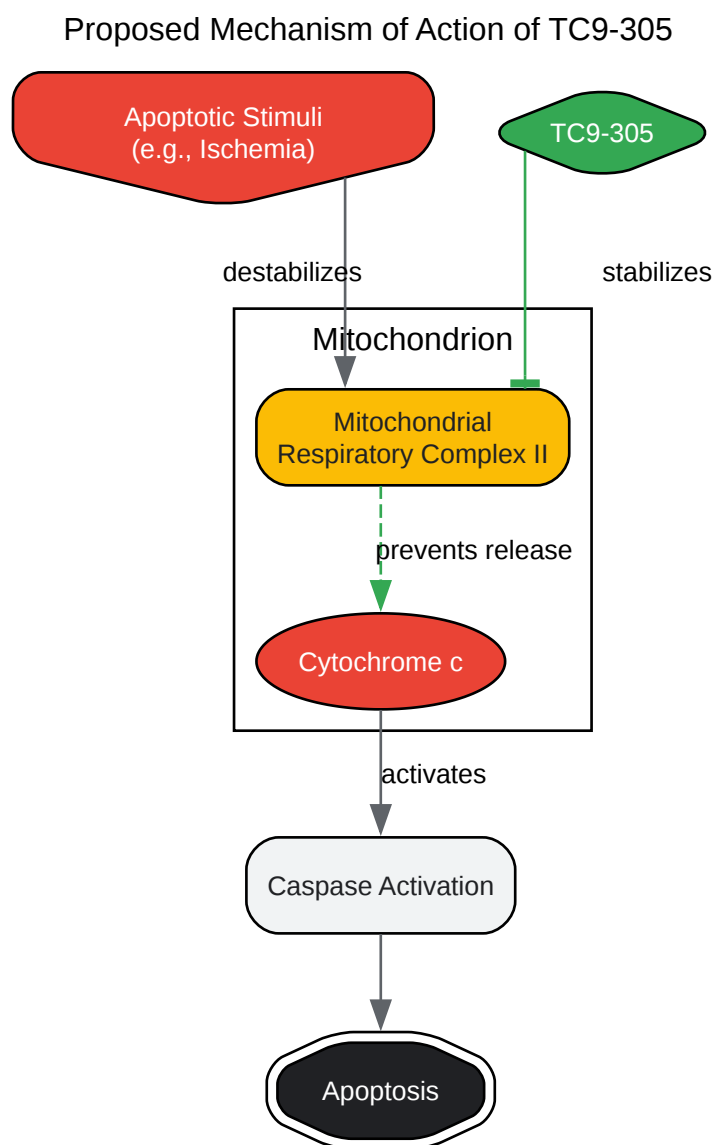
Parameter	Value	Cell Line/System	Reference
EC50 (Apoptosis Inhibition)	0.4 nM	Not specified in available literature.	[1][2]

The primary molecular target of **TC9-305** is the mitochondrial respiratory complex II (succinate dehydrogenase).[3] By stabilizing this complex, **TC9-305** prevents the release of pro-apoptotic factors from the mitochondria, thereby inhibiting the intrinsic apoptosis pathway. This

mechanism has been shown to be effective in protecting neurons from ischemic damage in animal models.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **TC9-305** in the context of the intrinsic apoptosis pathway.



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Caption: Proposed mechanism of **TC9-305** in inhibiting apoptosis.

Experimental Protocols

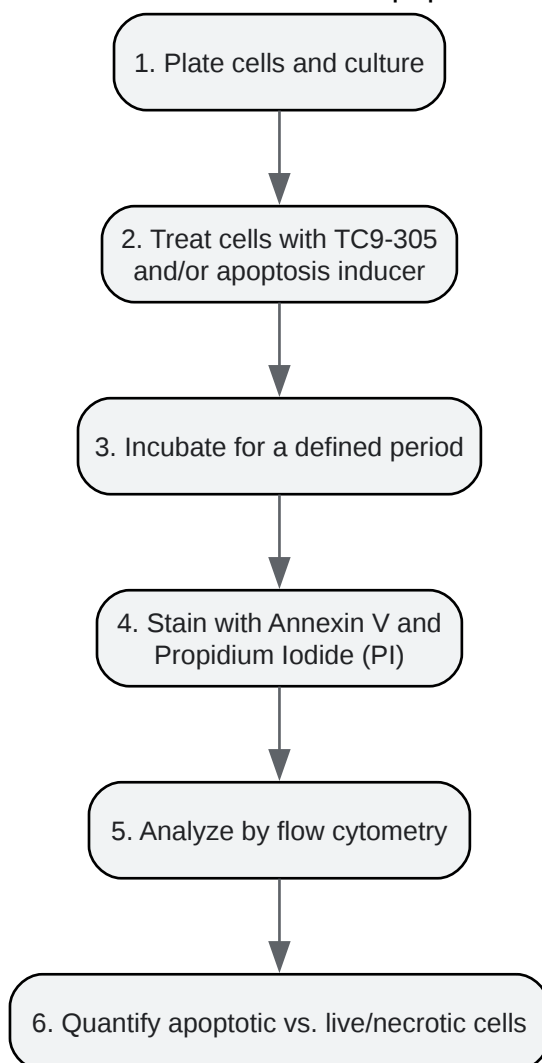
While the specific, detailed experimental protocols for the characterization of **TC9-305** are not publicly available in the reviewed literature, this section outlines generalized methodologies for key assays relevant to its biological evaluation.

In Vitro Apoptosis Assay (General Protocol)

The anti-apoptotic activity of **TC9-305** was likely determined using a cellular assay that measures the inhibition of apoptosis induced by a known stimulus. A common method for this is Annexin V staining followed by flow cytometry.

Experimental Workflow:

General Workflow for In Vitro Apoptosis Assay



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Caption: A generalized workflow for assessing apoptosis in vitro.

Methodology:

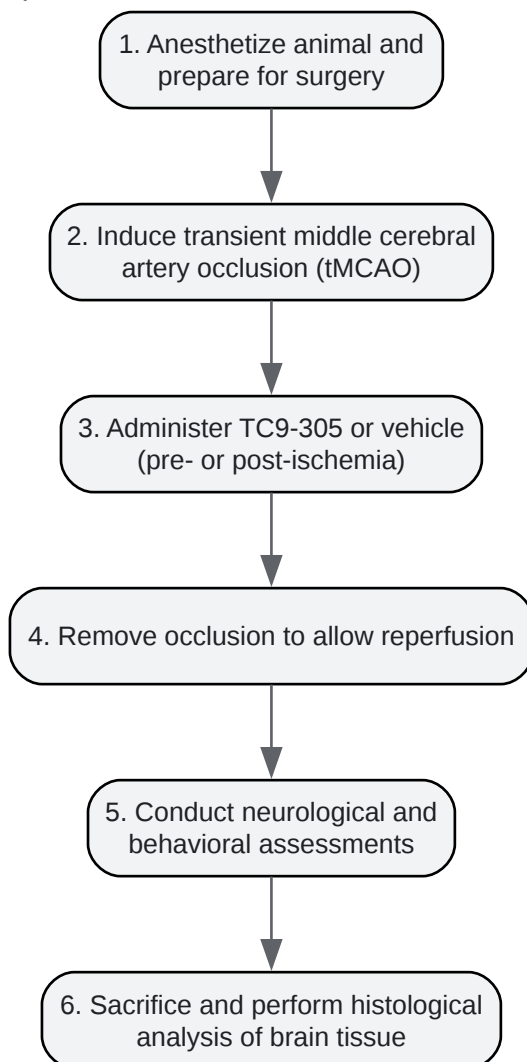
- Cell Culture: Plate a suitable cell line (e.g., HeLa, Jurkat) in appropriate culture vessels and allow them to adhere or stabilize.
- Treatment: Pre-incubate cells with varying concentrations of **TC9-305** for a specified duration. Subsequently, introduce an apoptosis-inducing agent (e.g., staurosporine, TNF- α).
- Incubation: Incubate the treated cells for a period sufficient to induce apoptosis in the control group (typically 4-24 hours).
- Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in a solution containing fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. The EC50 value is determined by plotting the percentage of apoptosis inhibition against the concentration of **TC9-305** and fitting the data to a dose-response curve.

Ischemic Animal Model (Conceptual Framework)

The neuroprotective effects of **TC9-305** were demonstrated in an animal model of ischemia.^[3] A common model for this is the transient middle cerebral artery occlusion (tMCAO) model in rodents.

Conceptual Workflow:

Conceptual Workflow for Ischemic Animal Model



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Caption: A conceptual workflow for an ischemic stroke animal model.

Methodology:

- **tMCAO Procedure:** Anesthetized rodents undergo a surgical procedure to temporarily block the middle cerebral artery, typically with an intraluminal filament. This induces a focal ischemic stroke.
- **Drug Administration:** **TC9-305** or a vehicle control is administered at a predetermined dose and time point (either before or after the ischemic insult).

- **Reperfusion:** After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow blood flow to be restored to the affected brain region.
- **Neurological Assessment:** At various time points post-reperfusion, animals are subjected to a battery of behavioral tests to assess neurological deficits (e.g., motor function, coordination).
- **Infarct Volume Measurement:** After a set survival period (e.g., 24-72 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the volume of the ischemic infarct. A reduction in infarct volume in the **TC9-305** treated group compared to the vehicle group would indicate a neuroprotective effect.

Summary and Future Directions

TC9-305 is a promising preclinical candidate with a potent and specific mechanism of action. Its ability to inhibit apoptosis by stabilizing mitochondrial respiratory complex II represents a novel therapeutic strategy for conditions characterized by excessive cell death, such as ischemic injury and neurodegenerative diseases.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of **TC9-305**, as well as its safety profile. Additional studies are also needed to explore its therapeutic potential in a broader range of disease models. The detailed structure-activity relationship studies that led to the discovery of **TC9-305** could provide a valuable foundation for the design of next-generation apoptosis inhibitors with improved drug-like properties.

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